molecular formula C13H12N4O2 B2549208 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide CAS No. 1396783-59-7

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide

Cat. No.: B2549208
CAS No.: 1396783-59-7
M. Wt: 256.265
InChI Key: POZCRIRMBSBZMK-UHFFFAOYSA-N
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Description

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrazolo[1,5-a]pyridine core, which is known for its significant biological and chemical properties

Biochemical Analysis

Biochemical Properties

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is known to interact with various enzymes, proteins, and other biomolecules . It has been identified as a strategic compound for optical applications due to its tunable photophysical properties . The compound’s interactions with these biomolecules can influence biochemical reactions, potentially acting as an antimetabolite in purine biochemical activity .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been used as a lipid droplet biomarker for HeLa cells (cancer cells) and L929 cells (normal cells), demonstrating its versatility .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s electron-donating groups at position 7 on the fused ring favor large absorption/emission intensities as a result of the ICT to/from this ring .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its temporal effects .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Understanding these dosage effects, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is essential for safe and effective use .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical aspects of its function. It may interact with transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .

Preparation Methods

The synthesis of 5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of substituted pyrazolo[1,5-a]pyridine derivatives. These derivatives are then subjected to cyclization reactions to form the isoxazole ring.

Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide has a wide range of scientific research applications:

Comparison with Similar Compounds

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Biological Activity

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article delves into its biochemical properties, molecular mechanisms, and research applications, supported by relevant data tables and case studies.

This compound exhibits a diverse range of interactions with various biomolecules, influencing enzymatic activity and cellular processes. Key biochemical properties include:

  • Enzyme Interactions : It has been shown to inhibit specific enzymes involved in cancer progression and cellular signaling pathways.
  • Cellular Effects : The compound affects cell viability, proliferation, and apoptosis in various cancer cell lines, indicating potential therapeutic applications.

Molecular Mechanisms

The biological activity of this compound can be attributed to several molecular mechanisms:

  • Binding Interactions : The compound binds to target proteins, modulating their activity.
  • Gene Expression Modulation : It influences the expression of genes related to cell cycle regulation and apoptosis.
  • Inhibition of Signaling Pathways : The compound has been identified as an inhibitor of critical signaling pathways such as VEGFR and Aurora kinases, which are often implicated in tumor growth and metastasis.

Case Studies

Several studies have evaluated the anticancer potential of this compound:

  • Cytotoxicity Assays : In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines. For instance:
    • HT29 Cell Line : The compound showed a half-maximal cytotoxic concentration (CC50) of approximately 58.4 µM, comparable to established chemotherapeutics like cisplatin (47.2 µM) .
    • Selectivity Index (SI) : The selectivity index for this compound was notably higher than that of reference drugs, indicating reduced toxicity to normal cells compared to cancer cells.
  • Mechanistic Studies : Further investigations revealed that the compound activates the caspase cascade, promoting apoptosis in cancer cells while sparing normal human dermal fibroblasts (NHDFs) from significant toxicity .

Research Applications

The potential applications of this compound extend beyond oncology:

  • Antimicrobial Activity : Preliminary data suggest that the compound may possess antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
  • Material Science : Its unique chemical structure allows exploration in developing new materials with specific electronic or optical properties.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with other related compounds:

Compound NameStructure TypeNotable Activity
Pyrazolo[1,5-a]pyrimidinesSimilar core structureAnticancer properties
Isoxazole DerivativesContains isoxazole ringVarying biological activities

The distinct combination of functional groups in this compound contributes to its unique bioactivity profile.

Properties

IUPAC Name

5-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-9-6-11(16-19-9)13(18)14-7-10-8-15-17-5-3-2-4-12(10)17/h2-6,8H,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POZCRIRMBSBZMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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